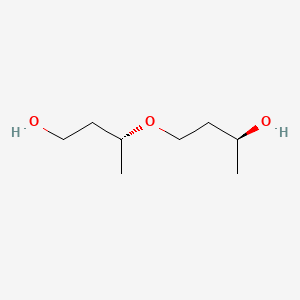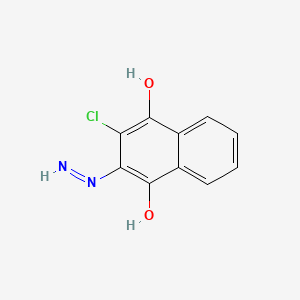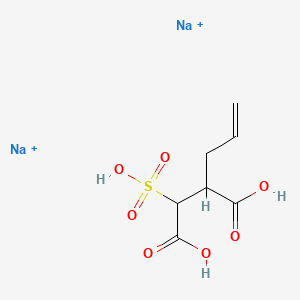
Disodium C-allyl sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium C-allyl sulphonatosuccinate is a chemical compound with the molecular formula C7H10Na2O7S+2 . It is a salt derived from sulfosuccinic acid and is known for its surfactant properties. This compound is used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium C-allyl sulphonatosuccinate typically involves the reaction of maleic anhydride with allyl alcohol to form an intermediate ester. This intermediate is then sulfonated using sodium bisulfite to yield the final product . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through filtration and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Disodium C-allyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into different sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the desired product, but typically involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Various sulfur-containing compounds.
Substitution: A range of substituted sulfonates depending on the reactants used.
Scientific Research Applications
Disodium C-allyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism of action of disodium C-allyl sulphonatosuccinate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of other compounds. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous solutions .
Comparison with Similar Compounds
- Disodium ethylhexyl sulfosuccinate
- Disodium lauryl sulfosuccinate
- Disodium dioctyl sulfosuccinate
Comparison: Disodium C-allyl sulphonatosuccinate is unique due to its allyl group, which provides distinct reactivity compared to other sulfosuccinates. This unique structure allows it to participate in specific chemical reactions that other sulfosuccinates may not undergo. Additionally, its surfactant properties are often superior in certain applications, making it a preferred choice in specific industrial processes .
Properties
CAS No. |
91840-45-8 |
|---|---|
Molecular Formula |
C7H10Na2O7S+2 |
Molecular Weight |
284.20 g/mol |
IUPAC Name |
disodium;2-prop-2-enyl-3-sulfobutanedioic acid |
InChI |
InChI=1S/C7H10O7S.2Na/c1-2-3-4(6(8)9)5(7(10)11)15(12,13)14;;/h2,4-5H,1,3H2,(H,8,9)(H,10,11)(H,12,13,14);;/q;2*+1 |
InChI Key |
GCXBHWGNMLFGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




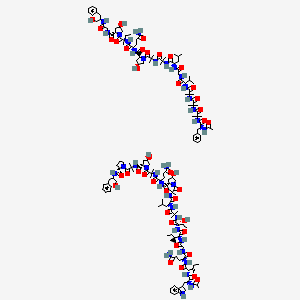

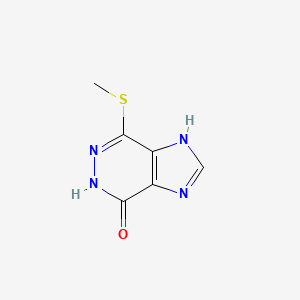
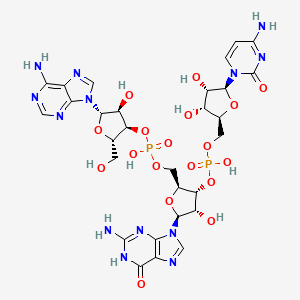

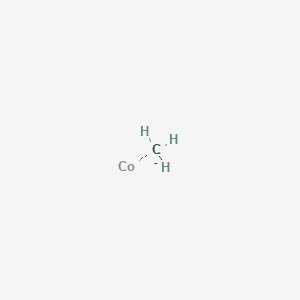
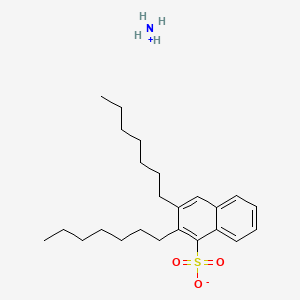
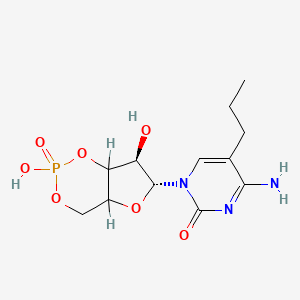

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
